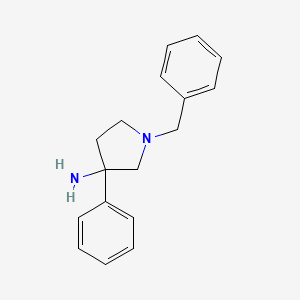

1-Benzyl-3-phenylpyrrolidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-phenylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c18-17(16-9-5-2-6-10-16)11-12-19(14-17)13-15-7-3-1-4-8-15/h1-10H,11-14,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENLHMNABZXCRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C2=CC=CC=C2)N)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 1 Benzyl 3 Phenylpyrrolidin 3 Amine and Analogues

Design Principles for Modulating Bioactivity within Pyrrolidine (B122466) Systems

The design of bioactive pyrrolidine systems is a nuanced process, with the biological activity being highly dependent on the nature and placement of various substituents. The pyrrolidine ring serves as a versatile scaffold, allowing for three-dimensional exploration of chemical space, which is crucial for effective interaction with biological targets.

Substituent Effects on the Pyrrolidine Nitrogen (N1)

The substituent on the pyrrolidine nitrogen (N1) plays a critical role in defining the pharmacological profile of 1-benzyl-3-phenylpyrrolidin-3-amine analogues. The benzyl (B1604629) group, in particular, has been a focal point of these investigations. The nature of this substituent can influence binding affinity and selectivity for various transporters.

Alterations to the N1-benzyl group have demonstrated significant impacts on potency. For instance, in a related series of N-benzylpiperidine analogues that are potent dopamine (B1211576) transporter (DAT) inhibitors, the introduction of electron-withdrawing groups at the 4-position of the benzyl ring was found to be beneficial for DAT binding affinity. This suggests that modulating the electronic properties of the benzyl moiety is a key strategy for enhancing potency.

Furthermore, the replacement of the N-benzyl group with other substituents, such as N-ethyl or N-allyl, has been shown to alter the stereochemical requirements for high-affinity binding. In a series of N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, high affinity for the dopamine D2 receptor was confined to the (R)-enantiomer, a selectivity that was not observed with N-ethyl or N-allyl derivatives nih.gov. This highlights the specific and crucial role of the N-benzyl group in establishing potent and stereoselective interactions with the target receptor.

| N1-Substituent Variation | Receptor/Transporter | Effect on Bioactivity |

| 4-Fluoro-benzyl | Dopamine D2 Receptor | Potent antagonism nih.gov |

| Benzyl | Dopamine D2 Receptor | High affinity for (R)-enantiomer nih.gov |

| Ethyl | Dopamine D2 Receptor | Loss of stereoselectivity nih.gov |

| Allyl | Dopamine D2 Receptor | Loss of stereoselectivity nih.gov |

Phenyl Ring Substituent Variations at C3 and C4 of the Pyrrolidine Ring

Substitutions on the phenyl ring at the C3 position and on the pyrrolidine ring at the C4 position are critical determinants of the bioactivity of this class of compounds. In studies of 3,4-disubstituted pyrrolidines as monoamine transporter inhibitors, a range of analogues were synthesized and evaluated for their ability to inhibit the reuptake of dopamine (DA), serotonin (B10506) (SER), and norepinephrine (B1679862) (NE).

Below is a table summarizing the inhibitory activities (Ki values in µM) of selected 3,4-disubstituted pyrrolidine analogues, demonstrating the impact of these substitutions. nih.gov

| Compound | C3-Aryl Substituent | C4-Substituent | DA Ki (µM) | SER Ki (µM) | NE Ki (µM) |

| Analogue 1 | 3,4-Dichlorophenyl | -CH2OH | 0.20 | 0.23 | 0.031 |

| Analogue 2 | Phenyl | -CH2OH | >10 | >10 | >10 |

| Analogue 3 | 3,4-Dichlorophenyl | -COOCH3 | 0.084 | >10 | >10 |

These findings underscore the importance of the electronic and steric properties of the substituents at the C3 and C4 positions in fine-tuning the interaction with monoamine transporters.

Benzyl Moiety Modifications on Pyrrolidine Analogues

Modifications to the benzyl moiety attached to the pyrrolidine nitrogen (N1) have been extensively explored to optimize the biological activity of this class of compounds. In a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which are potent inhibitors of the deubiquitinase USP1/UAF1, systematic variations of the benzyl group were conducted. While this is a different scaffold, the principles of benzyl group modification are broadly applicable.

These studies have shown that both the electronic nature and the substitution pattern of the benzyl ring can have a dramatic effect on inhibitory potency. For instance, the introduction of electron-withdrawing or electron-donating groups at various positions on the benzyl ring can alter the compound's affinity for its target.

In a study of N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, the introduction of a 4-fluoro substituent on the benzyl ring resulted in a particularly potent dopamine D2 receptor antagonist. nih.gov This highlights that even a single atomic substitution on the benzyl ring can lead to significant changes in biological activity.

| Benzyl Moiety Modification | Target | Observed Effect on Potency |

| 4-Fluoro substitution | Dopamine D2 Receptor | Increased potency nih.gov |

| Unsubstituted Benzyl | Dopamine D2 Receptor | High potency nih.gov |

Conformational Analysis and its Impact on Ligand-Receptor Interactions

The three-dimensional shape of a molecule, or its conformation, is a critical factor in its ability to bind to a biological target. For pyrrolidine-based ligands, conformational analysis has provided invaluable insights into the structural requirements for potent bioactivity.

Investigation of U-shaped Conformations and Enhanced Potency

In certain classes of pyrrolidine derivatives, the adoption of a "U-shaped" or folded conformation has been linked to enhanced potency. This conformation brings different parts of the molecule into close proximity, which can be favorable for binding to a receptor's active site. For example, in a series of cis-3,4-diphenylpyrrolidine derivatives, the cis relationship of the two phenyl groups forces the molecule into a U-shaped conformation, which was found to be beneficial for their activity as inverse agonists at the RORγt receptor.

While not directly a this compound, this principle of a constrained, folded conformation leading to higher potency is a key design consideration in pyrrolidine chemistry. The N-benzyl group in the title compound can also fold back over the pyrrolidine ring, potentially creating a similar U-shaped conformation that could influence its interaction with target receptors. An X-ray crystal structure of a related (R)-N-[(1-(4-fluorobenzyl)-2-pyrrolidinyl)methyl]benzamide revealed a solid-state conformation where the 4-fluorobenzyl group is folded over the salicylamide (B354443) moiety, supporting the relevance of such conformations. nih.gov

Steric and Electronic Influences of Alpha, Alpha-Disubstitution

The synthesis of 4,4-disubstituted-3-oxopyrrolidones provides access to building blocks that can be converted to 3-aminopyrrolidones with geminal substitution at the C4 position. enamine.netresearchgate.net Such disubstitution can lock the pyrrolidine ring into a specific pucker, thereby reducing the conformational flexibility of the molecule. This pre-organization can be entropically favorable for receptor binding, as less conformational freedom is lost upon binding.

Focused SAR Investigations on Specific Biological Targets

RORγt Inverse Agonist Activity of Phenyl (3-Phenylpyrrolidin-3-yl)sulfone Analogues

The discovery of a novel series of phenyl (3-phenylpyrrolidin-3-yl)sulfone analogues as inverse agonists for the retinoic acid-related orphan receptor gamma t (RORγt) was guided by structure-based design. acs.org These efforts aimed to address the off-target effects observed with earlier bicyclic sulfonamide modulators. acs.org Key to the improved selectivity and potency of this new series were specific substitutions on the pyrrolidine ring and the 3-phenyl group.

A significant breakthrough was the identification of polar amide groups at the N1-position of the pyrrolidine ring as being crucial for high selectivity against other nuclear receptors like PXR, LXRα, and LXRβ. acs.org Additionally, the incorporation of a perfluoroisopropyl group at the para-position of the 3-phenyl ring was found to be a critical structural feature for enhanced RORγt inverse agonist activity. acs.org

SAR studies also highlighted the importance of the stereochemistry of the pyrrolidine ring. The (R)-enantiomer of the pyrrolidine core consistently demonstrated greater potency against RORγt compared to the corresponding (S)-enantiomer. acs.org For instance, compound 14 and 15 , the (S)-enantiomers of 5 and 12 respectively, were considerably less active. acs.org Further optimization of the cyclohexane (B81311) carboxylic acid group, which plays a significant role in binding to RORγt through hydrogen bonding and ionic interactions, led to the discovery of even more potent and structurally diverse analogues, including new carboxylic acids and cyclic sulfones. nih.gov

| Compound | Modifications | RORγt IC50 (nM) |

|---|---|---|

| 5 ((R)-enantiomer) | Free NH on pyrrolidine | Reported as 2.5-fold less potent than a cyclopentane (B165970) predecessor acs.org |

| 12 ((R)-enantiomer) | Acyl substituent on pyrrolidine nitrogen | Potent activity acs.org |

| 13 | Carboxylic acid substituent | Less active acs.org |

| 14 ((S)-enantiomer of 5) | Free NH on pyrrolidine | Considerably weaker against RORγt acs.org |

| 15 ((S)-enantiomer of 12) | Acyl substituent on pyrrolidine nitrogen | Considerably weaker against RORγt acs.org |

NAPE-PLD Inhibitory Profile of Pyrrolidine-Containing Carboxamides

The development of inhibitors for N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), has led to the exploration of pyrrolidine-containing carboxamides. acs.org A notable example is the potent and selective inhibitor LEI-401, which emerged from SAR studies of a library of pyrimidine-4-carboxamides. acs.org

The optimization process involved modifications at three different positions of a high-throughput screening hit. A crucial enhancement in inhibitory potency was achieved by replacing a flexible N-methylphenethylamine group with a more conformationally restricted (S)-3-phenylpiperidine, resulting in a threefold increase in activity. acs.org Furthermore, the substitution of a morpholine (B109124) moiety with an (S)-3-hydroxypyrrolidine not only reduced the compound's lipophilicity but also boosted its activity by a factor of ten. acs.org This strategic modification culminated in the discovery of LEI-401 as a nanomolar inhibitor with favorable drug-like properties. acs.org

| Compound/Modification | Key Structural Feature | Effect on NAPE-PLD Inhibition |

|---|---|---|

| Initial Hit | N-methylphenethylamine and morpholine groups | Baseline activity |

| Modification 1 | Replacement of N-methylphenethylamine with (S)-3-phenylpiperidine | 3-fold increase in potency acs.org |

| LEI-401 | Replacement of morpholine with (S)-3-hydroxypyrrolidine | 10-fold increase in activity and reduced lipophilicity acs.org |

Anticonvulsant Properties of 3,3-Disubstituted Pyrrolidinones

A series of 3,3-disubstituted pyrrolidinones, specifically 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, have been synthesized and evaluated for their anticonvulsant potential. These compounds were tested in various acute seizure models, including the maximal electroshock seizure (MES) test and the 6 Hz psychomotor seizure test.

The SAR studies revealed that the nature and position of substituents on the phenyl ring and the linker between the imide and piperazine (B1678402) fragments are critical for anticonvulsant activity. Compound 6 , 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, emerged as a particularly potent agent. researchgate.net In the MES test, compound 6 exhibited a significantly lower ED₅₀ value compared to the reference drug valproic acid. researchgate.net Similarly, in the 6 Hz test, it demonstrated superior efficacy. researchgate.net The most probable mechanism of action for compound 6 is believed to involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels. researchgate.net

| Compound | MES Test (ED₅₀ mg/kg) | 6 Hz Test (32 mA) (ED₅₀ mg/kg) |

|---|---|---|

| 6 | 68.30 researchgate.net | 28.20 researchgate.net |

| Valproic Acid (Reference) | 252.74 researchgate.net | 130.64 researchgate.net |

Molecular Interactions and Pharmacological Target Engagement

Nuclear Receptor Modulation by Pyrrolidine-Based Ligands

Research into compounds structurally related to 1-Benzyl-3-phenylpyrrolidin-3-amine has highlighted the potential of the 3-phenylpyrrolidine (B1306270) scaffold to interact with key nuclear receptors that regulate immune responses. Specifically, studies on phenyl (3-phenylpyrrolidin-3-yl)sulfones have provided significant insights into this activity.

The Retinoic acid-related orphan receptor gamma t (RORγt) is a critical transcription factor for the differentiation and function of T helper 17 (Th17) cells. nih.gov Small molecule inverse agonists of RORγt have demonstrated the ability to suppress autoimmune inflammation in various preclinical models. nih.gov

In the search for such modulators, a series of phenyl (3-phenylpyrrolidin-3-yl)sulfone analogs were synthesized and evaluated. nih.gov A key compound in this series, the free NH pyrrolidine (B122466) (specifically the R-enantiomer of 3-phenylpyrrolidin-3-yl sulfone), was found to be an inverse agonist of RORγt. nih.gov An X-ray crystal structure of a closely related analog bound to the RORγt ligand-binding domain (LBD) confirmed that the phenyl sulfone backbone adopts a near U-shaped conformation, enabling interactions with key amino acid residues in the receptor's polar pocket. nih.govnih.gov The potency of these pyrrolidine-based compounds is influenced by substituents on the pyrrolidine ring, with the (R)-enantiomers showing considerably stronger activity against RORγt compared to their (S)-enantiomer counterparts. nih.gov

RORγt Inverse Agonist Activity of Phenyl Pyrrolidinylsulfone Analogs

| Compound | Description | RORγt EC50 (nM) | Reference |

|---|---|---|---|

| Phenyl benzylsulfone | Initial parent compound | 2980 | nih.gov |

| (1-Phenylcyclopentyl)sulfone | Cyclopentane (B165970) analog | 232 | nih.gov |

| (R)-3-phenylpyrrolidin-3-yl sulfone | Free NH pyrrolidine enantiomer | 580 | nih.gov |

A significant challenge in the development of RORγt modulators is achieving selectivity over other nuclear receptors, such as the Pregnane X Receptor (PXR) and Liver X Receptors (LXRα and LXRβ), to avoid potential off-target effects. The initial (1-phenylcyclopentyl)sulfone analog, while potent against RORγt, unfortunately displayed significant cross-reactivity against PXR, LXRα, and LXRβ. nih.gov

However, the transition to the pyrrolidine scaffold marked a notable improvement in selectivity. The series of pyrrolidinylsulfone analogues, including the free NH pyrrolidine, consistently demonstrated weaker activity against PXR and LXR isoforms compared to their cyclopentane counterparts. nih.gov This suggests that the pyrrolidine ring is a key structural feature for enhancing the selectivity of these compounds for RORγt over PXR and LXR.

Selectivity Profile of Pyrrolidinylsulfone Analog vs. Cyclopentane Analog

| Compound | PXR EC50 (nM) | LXRα EC50 (nM) | LXRβ EC50 (nM) | Reference |

|---|---|---|---|---|

| (1-Phenylcyclopentyl)sulfone | 152 | 206 | 133 | nih.gov |

| (R)-3-phenylpyrrolidin-3-yl sulfone | >10000 | >10000 | >10000 | nih.gov |

As a primary transcription factor for Th17 cells, RORγt directly regulates the production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17). nih.gov The therapeutic validation of the IL-17/Th17 pathway is well-established, with anti-IL-17 antibodies proving effective in treating inflammatory diseases. nih.gov

The development of RORγt inverse agonists is aimed at reducing the expression of these pro-inflammatory mediators. By inhibiting the function of RORγt, these compounds can decrease the production of IL-17. nih.govnih.gov The efficacy of RORγt inverse agonists in animal models of diseases like psoriasis and multiple sclerosis is attributed to this mechanism, providing a strong rationale for targeting RORγt to achieve downstream immunomodulatory effects. nih.gov

Neurotransmitter System Interactions of General Pyrrolidine Derivatives

The pyrrolidine ring is a common scaffold in a multitude of biologically active compounds, including many that interact with the central nervous system. mdpi.comnih.gov Its structural properties allow for diverse substitutions, leading to interactions with various neurotransmitter systems. nih.gov

The pyrrolidine nucleus is a structural feature of compounds known to interact with dopaminergic pathways, which are crucial for processes like motor control, motivation, and cognition. nih.govwikipedia.org For instance, research on analogs of the D2 dopamine (B1211576) receptor antagonist sulpiride (B1682569) has shown that pyrrolidinium (B1226570) derivatives can effectively antagonize dopamine's effects. nih.gov

Specifically, charged pyrrolidinium analogues were able to block the effects of apomorphine (B128758) and displace the D2-selective radioligand spiperone (B1681076) from its binding sites. nih.gov This provides strong evidence that the pyrrolidine scaffold can be tailored to interact with dopamine receptors and that the charged state of the amine nitrogen plays a crucial role in this binding. nih.gov Dysfunction in dopaminergic pathways is linked to several neurological and psychiatric conditions. wikipedia.org

The versatility of the pyrrolidine scaffold also extends to the serotonergic system. nih.gov Serotonin (B10506) (5-HT) receptors are involved in a wide range of physiological and behavioral functions, and their modulation is a key strategy for various therapeutics. nih.gov

A notable example is the development of a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles, which were identified as potent and highly selective agonists for the 5-HT1D receptor over the 5-HT1B receptor. nih.gov The study demonstrated that substitutions on the pyrrolidine ring were critical for achieving this high degree of selectivity. nih.gov These findings underscore the importance of the pyrrolidine structure as a template for designing ligands that can precisely target specific serotonin receptor subtypes, which in turn can modulate dopaminergic systems. nih.gov

Enzyme Inhibition Mechanisms by Pyrrolidine Analogues

The inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) by analogues of pyrrolidine represents a significant area of research in the modulation of the endocannabinoid system. NAPE-PLD is a key enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. wikipedia.orgwikipedia.org The unique structure of the NAPE-PLD active site offers several targets for the design of small-molecule inhibitors. nih.gov

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Active Site Interactions

The catalytic activity of NAPE-PLD is centered around a binuclear zinc center located within a hydrophobic cavity. nih.govrcsb.org This cavity serves as the entry point for the enzyme's substrate, N-acylphosphatidylethanolamine (NAPE), allowing the N-acyl chain to be accommodated. nih.gov The hydrolysis of NAPE is orchestrated by this metal center. nih.govrcsb.org For pyrrolidine analogues to inhibit NAPE-PLD, they must effectively interact with key features of this active site.

Structural studies of NAPE-PLD have revealed that it forms homodimers, creating an extensive surface for binding to cell membranes. nih.govnih.gov A hydrophobic channel, approximately 9 Å wide, provides access for the NAPE substrate to the active site. wikipedia.orgnih.govrcsb.org The design of inhibitors often focuses on molecules that can occupy this hydrophobic cavity and interact with the catalytic zinc ions.

While direct studies on the interaction of this compound with the NAPE-PLD active site are not extensively detailed in the available literature, the inhibitory mechanisms of other pyrrolidine-containing compounds can provide valuable insights. For instance, the development of potent NAPE-PLD inhibitors has shown that incorporating a pyrrolidine ring, particularly with specific stereochemistry and substitutions, can lead to high-affinity binding.

In general, the interaction of inhibitors with the NAPE-PLD active site can involve several key features:

Interaction with the Binuclear Zinc Center: Many inhibitors of metalloenzymes, such as NAPE-PLD, contain functional groups that can chelate or interact with the metal ions in the active site, thereby disrupting their catalytic function.

Occupation of the Hydrophobic Cavity: The hydrophobic nature of the pyrrolidine ring and its substituents, such as the benzyl (B1604629) and phenyl groups in this compound, would be well-suited to occupy the hydrophobic cavity that normally accommodates the acyl chain of the NAPE substrate.

Hydrogen Bonding and Other Polar Interactions: Specific residues within the active site can form hydrogen bonds or other polar interactions with functional groups on the inhibitor. For example, studies with other inhibitors have pointed to interactions with residues such as glutamine 320. nih.gov

The following table summarizes the inhibitory activity of a known pyrrolidine analogue against NAPE-PLD, illustrating the potential for this class of compounds.

| Compound Name | Structure | NAPE-PLD Inhibitory Activity (Ki) |

| LEI-401 | Contains a (S)-3-hydroxypyrrolidine moiety | 0.086 µM nih.gov |

It is important to note that the precise interactions and inhibitory potency of this compound would need to be determined through specific enzymatic and structural studies. However, the established principles of NAPE-PLD inhibition by analogous compounds provide a strong foundation for understanding its potential mechanism of action.

Advanced Characterization and Computational Methodologies

Spectroscopic Techniques for Structural Confirmation and Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of "1-Benzyl-3-phenylpyrrolidin-3-amine" and elucidating the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of organic molecules like "this compound". By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information about the chemical environment of each atom, allowing for the assembly of the molecular framework.

In the ¹H NMR spectrum of "this compound," distinct signals would be expected for the protons of the benzyl (B1604629) group, the phenyl group, and the pyrrolidine (B122466) ring. The aromatic protons of the benzyl and phenyl rings would typically appear in the downfield region (δ 7.0-8.0 ppm). The benzylic protons (CH₂) would likely resonate as a singlet or a pair of doublets, while the protons on the pyrrolidine ring would exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The amine (NH₂) protons may appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrolidine CH₂ | 2.0 - 4.0 (multiplets) | 45 - 65 |

| Benzylic CH₂ | 3.5 - 4.5 (singlet or AB quartet) | ~55 |

| Aromatic CH (Phenyl & Benzyl) | 7.0 - 8.0 (multiplets) | 125 - 145 |

| Pyrrolidine C-N (quaternary) | - | 60 - 75 |

| Amine NH₂ | 1.5 - 3.0 (broad singlet) | - |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For "this compound," the IR spectrum would display characteristic absorption bands corresponding to its key structural features.

The presence of the primary amine (NH₂) group would be indicated by two medium-intensity sharp bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. Aromatic C-H stretching vibrations from the benzyl and phenyl rings would appear above 3000 cm⁻¹. The aliphatic C-H stretching of the pyrrolidine and benzylic CH₂ groups would be observed just below 3000 cm⁻¹. The spectrum would also show C=C stretching absorptions for the aromatic rings in the 1450-1600 cm⁻¹ region.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine (N-H) | Stretching (asymmetric & symmetric) | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1020 - 1250 |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. In the mass spectrum of "this compound," the molecular ion peak (M⁺) would provide the exact molecular weight. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which can be used to determine the molecular formula with a high degree of confidence. jst-ud.vn

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For "this compound," common fragmentation pathways would likely involve the cleavage of the benzyl group, leading to a prominent peak corresponding to the tropylium (B1234903) ion (m/z 91). nih.govnih.gov Other fragmentations could include the loss of the amine group or cleavage of the pyrrolidine ring. The study of fragmentation patterns of benzyl-amine containing compounds shows that cleavage of the C-N bond is a common pathway. nih.govwikipedia.org

Table 3: Potential Mass Spectrometry Fragments for this compound

| Fragment Ion | Structure | m/z (mass-to-charge ratio) |

| Molecular Ion [M]⁺ | [C₁₇H₂₀N₂]⁺ | 252.16 |

| [M-C₇H₇]⁺ | Loss of benzyl group | 161.11 |

| [C₇H₇]⁺ | Tropylium ion | 91.05 |

| [M-NH₂]⁺ | Loss of amine group | 236.16 |

X-ray Crystallography in Ligand-Target Complex Analysis

X-ray crystallography is a powerful technique that provides a high-resolution, three-dimensional structure of a molecule, including its conformation and the spatial arrangement of its atoms. nih.gov When a ligand like "this compound" is co-crystallized with its biological target, such as a protein, X-ray crystallography can reveal the precise details of their interaction at the atomic level. nih.gov

By analyzing the electron density map generated from the diffraction of X-rays by a crystal of the ligand-protein complex, the exact binding conformation of "this compound" within the active site can be determined. This includes the orientation of the benzyl and phenyl groups and the puckering of the pyrrolidine ring. acs.org This information is crucial for understanding the structural basis of its biological activity.

Furthermore, the crystallographic data reveals the specific intermolecular interactions between the ligand and the protein. These can include:

Hydrogen bonds: The primary amine group of the ligand can act as a hydrogen bond donor, while the nitrogen atom of the pyrrolidine ring can act as a hydrogen bond acceptor.

Hydrophobic interactions: The phenyl and benzyl groups can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

π-π stacking: The aromatic rings of the ligand can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

Cation-π interactions: The positively charged nitrogen of the pyrrolidine ring (if protonated) can interact with the electron-rich face of an aromatic ring.

A key outcome of X-ray crystallography is the identification of the specific amino acid residues of the protein that are involved in binding the ligand. The 3D structure shows the precise distances and angles of interaction between the functional groups of "this compound" and the side chains of the amino acids lining the binding pocket. This detailed understanding of the binding mode is fundamental for structure-based drug design, allowing for the rational optimization of the ligand to improve its affinity and selectivity for the target protein. acs.org

Crystal Structure Analysis of Pyrrolidine Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govyoutube.com This technique offers unambiguous proof of a molecule's constitution, configuration, and conformation. For pyrrolidine derivatives, single-crystal X-ray analysis provides invaluable data on bond lengths, bond angles, and torsional angles, defining the puckering of the five-membered pyrrolidine ring and the spatial orientation of its substituents. acs.org

Research on functionalized pyrrolidines has demonstrated the power of this technique. For instance, X-ray diffraction analysis was used to unambiguously establish the structure and stereochemistry of complex spiropyrrolidine derivatives obtained from multi-component cascade reactions. mdpi.com Similarly, crystallographic studies of p-toluenesulfonamides of 2,5-di(pyrrol-2-yl)pyrrolidines have characterized the products of formylation and bromination reactions. rsc.org In the development of novel lead-like compounds for fragment-based drug discovery, X-ray crystallography has been essential in assigning the configuration of diastereomeric spirocyclic pyrrolidines and other 3-D building blocks. acs.org

Table 1: Representative Crystallographic Data for a Pyrrolidine-Related Structure (Data based on (E)-Benzyl(1-phenylethylidene)amine as an illustrative example)

| Parameter | Value | Reference |

| Chemical Formula | C₁₅H₁₅N | nih.gov |

| Molecular Weight | 209.28 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 5.4633 (4) | nih.gov |

| b (Å) | 10.4173 (8) | nih.gov |

| c (Å) | 20.2426 (15) | nih.gov |

| β (°) ** | 97.308 (1) | nih.gov |

| Volume (ų) ** | 1142.71 (15) | nih.gov |

| Z | 4 | nih.gov |

| C=N Bond Length (Å) | 1.292 (2) | nih.gov |

Computational Chemistry and Molecular Dynamics Simulations

Computational methods are indispensable tools in modern chemical research, allowing for the prediction and rationalization of molecular properties and behaviors. For compounds like this compound, these techniques can guide synthesis, predict biological activity, and explain experimental observations at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net This method is critical in drug discovery for screening virtual libraries of compounds against a biological target and for hypothesizing the molecular basis of a ligand's activity.

In the context of pyrrolidine derivatives, molecular docking has been widely applied. For example, studies on newly designed spiro[pyrrolidin-3,2-oxindoles] as potential MDM2-p53 interaction inhibitors used molecular docking to predict binding affinities. scispace.com One newly designed compound, Pred 01, showed a higher affinity (-9.4 kcal/mol) than a known active compound. scispace.com Similarly, docking studies of pentacyclic spiro[oxindole-2,3′-pyrrolidines] against glucosamine-6-phosphate synthase helped to rationalize their observed antimicrobial activities. mdpi.com In another study, analogs of 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)pyrrolidin-3-amine were synthesized and evaluated as antibacterial agents, with molecular docking used to simulate their binding modes. bohrium.comresearchgate.net

Table 2: Example of Molecular Docking Results for Pyrrolidine Derivatives (Data based on studies of various pyrrolidine-containing compounds)

| Compound/Derivative | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Pred 01 (Spiro[pyrrolidin-3,2-oxindole] derivative) | MDM2 (PDB: 4LWU) | -9.4 | Not Specified | scispace.com |

| Compound N°04 (Spiro[pyrrolidin-3,2-oxindole] derivative) | MDM2 (PDB: 4LWU) | -8.8 | Not Specified | scispace.com |

| Spiropyrrolidine 5a | Glucosamine-6-phosphate synthase | Low Binding Energy | Not Specified | mdpi.com |

| Spiropyrrolidine 5i | Glucosamine-6-phosphate synthase | Low Binding Energy | Not Specified | mdpi.com |

| Pyrazoline Derivative 4f | BCATm (PDB: 2A1H) | -6.898 (Dock Score) | Not Specified | researchgate.net |

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. youtube.comnih.govnih.gov DFT allows for the calculation of various molecular descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. arabjchem.orgmdpi.com

For pyrrolidine derivatives and related nitrogen-containing heterocycles, DFT has been used to study molecular properties and validate experimental data. arabjchem.orgnih.gov For example, DFT calculations at the B3LYP/6-31G(d,p) level were used to compare the computed structures of (E) and (Z) isomers of a Schiff base, showing good agreement with experimental X-ray data for the (E) isomer. aun.edu.eg Such studies also compute molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-deficient regions of a molecule, predicting sites for electrophilic and nucleophilic attack. nih.govnih.gov

Table 3: Representative DFT-Calculated Properties for a Pyrrolidine-Related Compound (Data based on a theoretical study of a substituted pyrrolidinone)

| Property | Calculated Value | Method/Basis Set | Reference |

| Total Energy (a.u.) | Varies by molecule | B3LYP/6-31G | arabjchem.org |

| HOMO Energy (eV) | Varies by molecule | B3LYP/6-31G | arabjchem.org |

| LUMO Energy (eV) | Varies by molecule | B3LYP/6-31G | arabjchem.org |

| Energy Gap (ΔE) (eV) | Varies by molecule | B3LYP/6-31G | arabjchem.org |

| Dipole Moment (Debye) | Varies by molecule | B3LYP/6-31G* | arabjchem.org |

While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. utupub.fiuzh.ch MD simulations are crucial for assessing the stability of a docked ligand-protein complex, exploring conformational changes induced upon binding, and refining binding energy calculations. scispace.comnih.govresearchgate.net

The binding of a ligand can induce conformational changes in the protein, a phenomenon known as "induced fit," or a ligand may selectively bind to a pre-existing conformation in the protein's dynamic ensemble ("conformational selection"). gersteinlab.orgnih.gov MD simulations can elucidate these mechanisms. For instance, an in-depth study of spiro[pyrrolidin-3,2-oxindole] derivatives involved 100-nanosecond MD simulations to confirm the conformational stability of the ligand-receptor complexes predicted by docking. scispace.com The simulations showed that the fluctuations were insignificant, confirming a stable binding mode. scispace.com Such simulations are also used to calculate binding free energies using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area), which often provide a more accurate estimation of binding affinity than docking scores alone. scispace.com

Table 4: Key Parameters and Findings from MD Simulations of Ligand-Protein Complexes (Illustrative data based on general practices and specific studies)

| System/Complex | Simulation Time | Key Finding | Method | Reference |

| Pred01 / MDM2 Receptor | 100 ns | Confirmed conformational stability of the complex. | MD Simulation, MM-GBSA | scispace.com |

| N°04 / MDM2 Receptor | 100 ns | Insignificant fluctuations recorded during MD trajectory. | MD Simulation, MM-GBSA | scispace.com |

| General Protein-Ligand | Varies (ns to µs) | Assesses stability of binding pose, reveals conformational changes. | GROMACS, AMBER, etc. | uzh.chresearchgate.net |

| General Protein-Ligand | Varies (ns to µs) | Calculates binding free energy to refine affinity prediction. | MM-PBSA/GBSA | scispace.com |

Perspectives and Emerging Research Avenues for Pyrrolidine Based Compounds

Innovation in Synthetic Strategy for Complex Pyrrolidine (B122466) Architectures

The development of novel and efficient synthetic methods to construct stereochemically complex pyrrolidine scaffolds is a dynamic area of chemical research. These strategies are crucial for generating molecular diversity and accessing novel chemical entities for drug discovery programs. While specific synthetic routes for 1-Benzyl-3-phenylpyrrolidin-3-amine are not detailed in recent literature, the general methodologies being developed are applicable to its construction and the creation of similarly complex derivatives.

Key innovative strategies include:

Asymmetric Synthesis: Great effort has been dedicated to the asymmetric synthesis of chiral pyrrolidines, which are pivotal as organocatalysts and building blocks. mdpi.com Techniques often start from the "chiral pool," using readily available enantiopure precursors like proline, 4-hydroxyproline, and phenylglycinol. nih.govmdpi.com Enantioselective lithiation followed by reaction with electrophiles is another powerful method to create enantioenriched pyrrolidines. nih.gov

Cycloaddition Reactions: The 1,3-dipolar cycloaddition between an azomethine ylide and an alkene is a classic and highly effective method for building the pyrrolidine ring. nih.govresearchgate.net Modern variations of this reaction, including those catalyzed by silver complexes, allow for the construction of highly substituted and complex spiro-pyrrolidine systems with excellent control over stereochemistry. researchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more starting materials in a single step to form complex products, such as spirooxindole–pyrrolidine hybrids. researchgate.net These strategies are valued for their operational simplicity and for building molecular complexity rapidly, aligning with the principles of green chemistry. nih.gov

Flow Chemistry: Continuous-flow protocols are being developed for the synthesis of pyrrolidine-containing structures. acs.org This technology offers advantages in scalability, safety, and reaction efficiency, sometimes providing higher yields than traditional batch chemistry and demonstrating potential for industrial applications. acs.org

Fragment Elaboration Platforms: Modular synthetic platforms are being designed to elaborate two-dimensional fragment hits into three-dimensional lead compounds. acs.org These systems use bifunctional pyrrolidine-based building blocks that can be coupled with various fragments to rapidly generate libraries of diverse 3D molecules for drug discovery campaigns. acs.org

These advanced synthetic methodologies provide a powerful toolkit for chemists to create libraries of complex molecules, including structures analogous to this compound, for biological screening.

Identification of Novel Therapeutic Targets and Mechanisms of Action

Pyrrolidine derivatives have been investigated for a vast range of therapeutic applications, a testament to the scaffold's privileged status in pharmacology. nih.govtandfonline.comnih.gov The specific therapeutic targets of this compound have not been characterized in the available literature, but the activities of related compounds suggest potential areas for future investigation.

Pyrrolidine-based compounds have shown significant promise in targeting a multitude of diseases through various mechanisms:

Anticancer Activity: Derivatives have been designed as inhibitors of several targets crucial to cancer progression. These include matrix metalloproteinases (MMPs), which are involved in tumor invasion, and the chemokine receptor CXCR4, which plays a role in cancer metastasis. frontiersin.orgnih.gov Spiro[pyrrolidine-3,3'-oxindoles] have been identified as potential inhibitors of histone deacetylase 2 (HDAC2). nih.gov

Antidiabetic Activity: A significant area of research is the development of pyrrolidine derivatives as inhibitors of enzymes involved in carbohydrate metabolism. Polyhydroxylated pyrrolidines, also known as aza-sugars, can act as dual-target inhibitors of α-glucosidase (AG) and aldose reductase (ALR2), both of which are implicated in the complications of diabetes. nih.govnih.gov

Antibacterial and Antiviral Mechanisms: Researchers have synthesized pyrrolidine derivatives that inhibit essential bacterial enzymes like DNA gyrase and topoisomerase IV. frontiersin.orgnih.gov In virology, pyrrolidine-containing drugs like Daclatasvir and Grazoprevir are established treatments for Hepatitis C. mdpi.com

Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is a key component in drugs for CNS conditions. nih.gov For instance, certain derivatives are potent anticonvulsants, while others are developed as cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease. nih.govfrontiersin.org Kainoids, a class of naturally occurring pyrrolidine derivatives, are used as pharmacological probes to study glutamate (B1630785) receptors in the CNS. nih.gov

The diverse biological activities of this compound class highlight the potential of untested molecules like this compound as candidates for screening against these and other novel therapeutic targets.

Refinement of Computational Models for Enhanced Predictive Power in Drug Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and evaluation of new drug candidates. youtube.comyoutube.com While specific computational studies on this compound are absent from the literature, the methods are broadly applied to the pyrrolidine class to predict and rationalize their biological activities.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target. youtube.comnih.gov Docking studies have been used to understand the binding interactions of pyrrolidine-based inhibitors with their targets, such as the MMP-2 enzyme and β-glucocerebrosidase, providing insights for designing more potent and selective compounds. tandfonline.comnih.gov For example, docking revealed that an α-1-C-tridecyl group on a pyrrolidine iminosugar had favorable interactions within a hydrophobic pocket of its target, guiding the design of a promising pharmacological chaperone for Gaucher disease. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com This allows for the prediction of the activity of new, unsynthesized molecules.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore model can then be used as a 3D query to screen large chemical databases for new molecules that fit the model and are likely to be active. youtube.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a detailed view of the dynamic interactions between a drug candidate and its biological target. youtube.com This can help refine docking results and provide a more accurate assessment of binding affinity.

These computational tools are crucial for prioritizing synthetic targets and generating hypotheses about the mechanism of action, thereby accelerating the entire drug discovery pipeline for new pyrrolidine-based compounds.

Development of Pyrrolidine Derivatives as Chemical Probes for Biological Systems

Beyond their direct therapeutic use, specifically designed molecules can serve as chemical probes—tools used to study and manipulate biological systems. These probes help to elucidate the function of proteins and pathways, validate new drug targets, and explore disease mechanisms. While this compound has not been developed as a probe, the pyrrolidine scaffold is well-suited for this purpose.

The development of chemical probes often involves:

Fragment-Based Discovery: This approach starts with small, low-complexity molecules ("fragments") that bind weakly to a target. acs.org Synthetic chemistry is then used to "grow" or elaborate these fragments into more potent and selective chemical probes. Modular synthetic platforms using bifunctional pyrrolidine building blocks are being developed to streamline this process. acs.org

Targeted Design: Probes can be designed based on known inhibitors of a biological target. For example, kainic acid, a pyrrolidine-containing natural product, is a potent agonist of glutamate receptors and is widely used as a pharmacological probe to study neuroexcitatory pathways. nih.gov

Biomimetic Synthesis: The synthesis of probes can be inspired by the structures of natural products. The development of rohinitib, a probe for HSF1 activity in cancer cells, was based on the structure of the natural product rocaglamide. nih.gov

The creation of pyrrolidine-based chemical probes is an emerging area that leverages the structural diversity and synthetic tractability of the scaffold to create powerful tools for biomedical research.

Q & A

Q. What are the standard synthetic routes for preparing 1-Benzyl-3-phenylpyrrolidin-3-amine, and what reaction conditions are critical for yield optimization?

-

Methodological Answer : The synthesis typically involves alkylation of pyrrolidine derivatives with benzyl halides or reductive amination of ketones. A patent-adapted method () uses benzylamine and phenyl-substituted reagents under controlled pH and temperature. For example, (3R)-(+)-benzylaminopyrrolidine reacts with di-tert-butyl dicarbonate to form intermediates, achieving >80% yield when pH is maintained at 8–9 and temperatures at 0–5°C . Racemic mixtures can be resolved using tartaric acid derivatives, requiring chiral HPLC for enantiomer separation .

-

Key Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 8–9 | Prevents side reactions |

| Temperature | 0–5°C | Reduces decomposition |

| Catalyst | Pd/C (5 wt%) | Accelerates hydrogenation |

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzyl and phenyl substituents on the pyrrolidine ring. High Performance Liquid Chromatography (HPLC) with chiral columns (e.g., Chiralpak AD-H) ensures enantiomeric purity (>99% ee) . Mass spectrometry (HRMS) validates molecular weight (e.g., C₁₇H₂₀N₂: calculated 252.16 g/mol, observed 252.15 g/mol) .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis, and what challenges arise in scaling up chiral resolutions?

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in stereochemistry, impurity profiles, or assay conditions. For example, (R)-enantiomers may show 10-fold higher affinity for serotonin receptors than (S)-enantiomers . To resolve contradictions:

Re-evaluate compound purity via HPLC and NMR.

Standardize bioassays (e.g., use identical cell lines and IC₅₀ protocols).

Perform structure-activity relationship (SAR) studies to isolate substituent effects (e.g., replacing the phenyl group with cyclopropyl alters LogP by 1.2 units, affecting membrane permeability) .

- Case Study :

A derivative, [2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride, showed conflicting IC₅₀ values (5 μM vs. 20 μM) in dopamine receptor assays. Re-analysis revealed residual solvent (DMSO) in one study, which artificially enhanced activity .

Q. What strategies are effective in designing derivatives of this compound for targeted biological pathways?

- Methodological Answer : Focus on modifying the pyrrolidine nitrogen or phenyl group to enhance selectivity. For example:

- Cyclopropyl substitution : Increases metabolic stability (t₁/₂ improved from 2.1 h to 6.8 h in hepatic microsomes) .

- Fluorine incorporation : (R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine hydrochloride showed 3× higher blood-brain barrier penetration due to reduced polarity .

Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like σ₁ receptors, guiding rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.